molecular formula C22H33N3O3S B6246880 N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide CAS No. 2460756-43-6

N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide

Cat. No.: B6246880
CAS No.: 2460756-43-6
M. Wt: 419.6
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Description

N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a spirohexane moiety, and a sulfonamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide typically involves multiple steps, starting with the preparation of the core structures. The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The spirohexane moiety is often introduced via a spirocyclization reaction, which can be catalyzed by transition metals or other catalysts. The sulfonamide group is usually added through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring may interact with receptor sites, modulating biological pathways. The spirohexane moiety provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(pyrrolidin-1-yl)phenyl]-2-{spiro[2.3]hexane-5-sulfonamido}hexanamide shares similarities with other sulfonamide-based compounds, such as sulfanilamide and sulfamethoxazole, which are known for their antibacterial properties.
  • Spirohexane derivatives: Compounds like spiro[2.3]hexane-1,4-dione exhibit similar structural features but differ in functional groups and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrrolidine ring, spirohexane moiety, and sulfonamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2460756-43-6

Molecular Formula

C22H33N3O3S

Molecular Weight

419.6

Purity

95

Origin of Product

United States

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